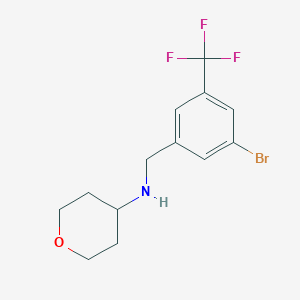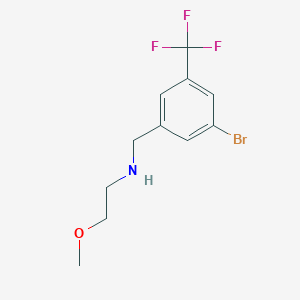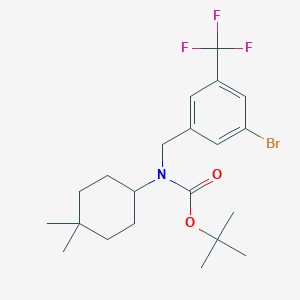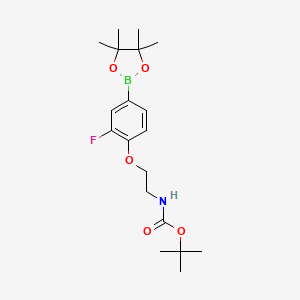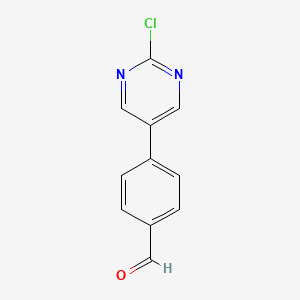
4-(2-Chloropyrimidin-5-yl)-benzaldehyde
Overview
Description
4-(2-Chloropyrimidin-5-yl)-benzaldehyde is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chloropyrimidin-5-yl)-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chloropyrimidin-5-yl)-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiparasitic Activities : This compound exhibits antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, while showing low toxicity against human cells (Azas et al., 2003).
Intermediate for Anticancer Drugs : 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative, is an important intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).
Precursor to Antioxidants : It serves as a precursor in the synthesis of various antioxidant compounds (George et al., 2010).
Intermediate in HIV-1 Inhibitors : It is an important intermediate in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives (Ju Xiu-lia, 2015).
Pharmaceutical Synthesis : The compound plays a role in the synthesis of orexin Filorexant (MK-6096), an important pharmaceutical molecule (Liu et al., 2020).
Synthesis of Glycidamide Derivatives : It reacts with N,N-dimethyl-2-(dimethylsulfuranylidene)acetamide to yield trans-3-phenyl-2,3-glycidamide derivatives (Fernández et al., 1990).
Antimicrobial Activities : Derivatives of this compound, such as fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, show good antimicrobial activities (Chundawat et al., 2014).
Synthesis of Pyrido[2,3-d]pyrimidine-4,7-diones : Novel derivatives of this class were synthesized for further investigation in pharmacology (Quiroga et al., 1999).
Antimicrobial Activity of Derivatives : N-(5-bromo-2-chloropyrimidin-4-yl)-4-methyl-benzenesulfonamide, a derivative, shows significant antimicrobial activity (Ranganatha et al., 2018).
Synthesis and Self-Assembly of Pyrimidinones : This compound aids in the efficient synthesis of 2-aminopyrimidinones and their self-assembly and H-bonding (Bararjanian et al., 2010).
properties
IUPAC Name |
4-(2-chloropyrimidin-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-11-13-5-10(6-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYJPPDHCSWFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyrimidin-5-yl)-benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

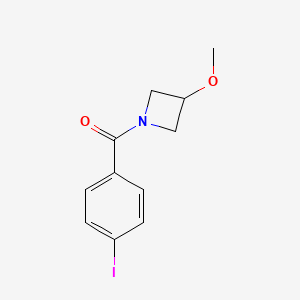

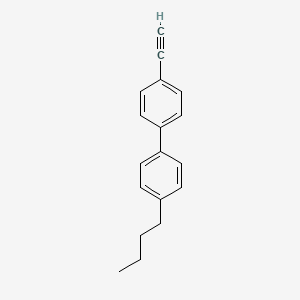
![4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)
![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
![2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8165693.png)
![3'-Formyl-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165698.png)

